molecular formula C11H11NO3 B2876229 5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester CAS No. 375386-65-5

5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester

Cat. No.: B2876229
CAS No.: 375386-65-5
M. Wt: 205.213
InChI Key: YIXJAXKMSZDQGI-UHFFFAOYSA-N
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Description

“5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were prepared by the reaction of aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-3-enone . These compounds served as starting materials for synthesizing potentially biologically active polycyclic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-3,6,8H,4-5H2,1H3 . This indicates that the compound contains a quinoline ring, a carboxylic acid ester group, and a ketone group.


Chemical Reactions Analysis

The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine was studied, and this reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields . A possible reaction mechanism was discussed using nonempirical quantum-chemical calculations .


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 205.21 .

Scientific Research Applications

Synthesis and Molecular Structures

  • 5-Oxo-5,6,7,8-tetrahydroquinoline-6-carboxylic acid methyl ester and its derivatives have been synthesized for structural analysis. Rudenko et al. (2012, 2013) reported the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a related compound, through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of one such derivative was established using X-ray structural analysis (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012) (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Preparation and Reactions 2. The preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been explored. Crossley, Curran, and Hill (1976) prepared a series of these esters by reacting 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification. These esters were then converted into corresponding amides, nitriles, and thioamides (Crossley, Curran, & Hill, 1976).

Configurational Correlation 3. Christov and Palamareva (2007, 2008) conducted a study on 5-oxo-10a-R-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acids, structurally analogous to this compound. They assigned configurations based on 2D-H-NOESY NMR spectra of corresponding methyl esters, providing insight into the structural aspects of such compounds (Christov & Palamareva, 2007) (Christov & Palamareva, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXJAXKMSZDQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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